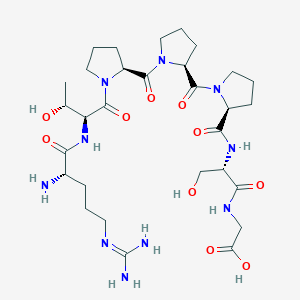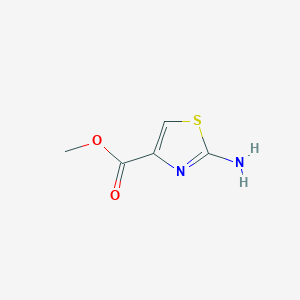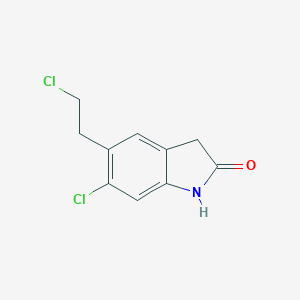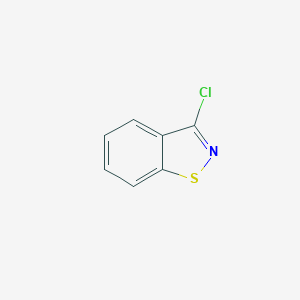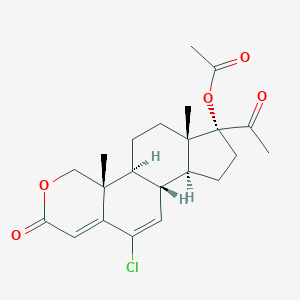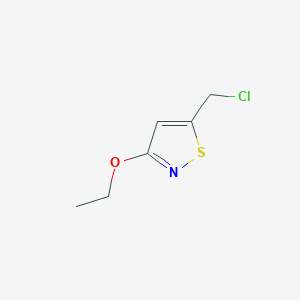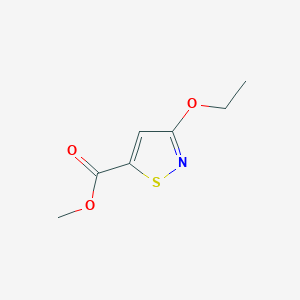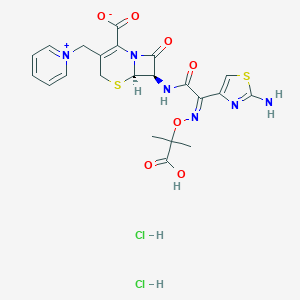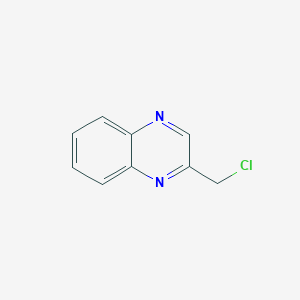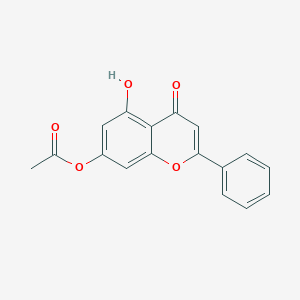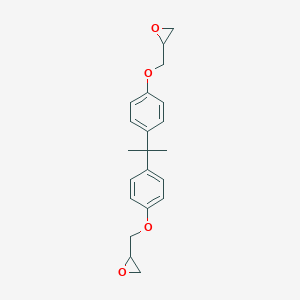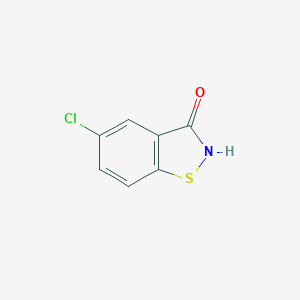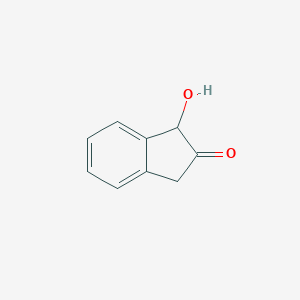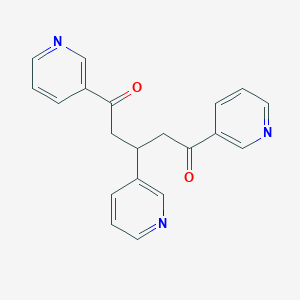
1,3,5-Tri(3-pyridyl)-1,5-pentanoate
Overview
Description
"1,3,5-Tri(3-pyridyl)-1,5-pentanoate" is a chemical compound with interesting properties and diverse applications in scientific research. While specific literature directly addressing this compound is limited, related compounds with pyridyl and pentanoate structures have been studied extensively.
Synthesis Analysis
The synthesis of similar compounds, like 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione, involves complex chemical processes, often using X-ray diffraction for structural determination (Guo, Zhang, & Li, 2014).
Molecular Structure Analysis
The molecular structure of related compounds typically features significant angles between phenyl and pyridine rings, influencing their chemical behavior and interactions (Guo, Zhang, & Li, 2014).
Chemical Reactions and Properties
Compounds with pyridyl and pentanedione groups exhibit unique chemical reactions. For instance, the reaction of 1,5-diphenyl-3-(2-pyridyl)pentane-1,5-dione with benzylpentacarbonylmanganese shows complex coordination and cyclomanganation reactions, reflecting diverse chemical properties (Tully, Main, & Nicholson, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of pyridyl-pentanedione compounds are often determined using techniques like single-crystal X-ray diffraction. These properties are crucial for their applications in materials science and chemistry (Momeni, Fathi, Rahimi, & Rominger, 2019).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding the behavior of such compounds. Studies often involve a range of spectroscopic and computational techniques to analyze these properties (Ohkura, Berbasov, & Soloshonok, 2003).
Scientific Research Applications
Synthesis and Structure
- Synthesis and Structure of Trigonal and Tetragonal Connectors: A study by Schwab, Noll, and Michl (2002) describes the synthesis of benzene derivatives with long rigid arms, including 1,3,5-Tri(3-pyridyl)-1,5-pentanoate, for use as connectors in constructing large molecular structures. This synthesis involves copper-free Pd-mediated coupling and has applications in molecular engineering and design (Schwab, Noll, & Michl, 2002).
Coordination Chemistry
- Coordination Chemistry of Tripyridyl-Triazine Ligands: Therrien (2011) reviewed the coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, which includes derivatives like 1,3,5-Tri(3-pyridyl)-1,5-pentanoate. These compounds are used in luminescent materials, coordination polymers, and metalla-assemblies, demonstrating their versatility in chemical applications (Therrien, 2011).
Metal–Organic Frameworks
- Sulfate Encapsulation in Metal–Organic Frameworks: Wu et al. (2010) reported on the self-assembly of metal–organic frameworks using ligands like pentane-1,5-diylbis(3-pyridin-3-ylurea), which is structurally related to 1,3,5-Tri(3-pyridyl)-1,5-pentanoate. These frameworks demonstrate potential for encapsulating ions like sulfate, indicating their utility in ion exchange and storage applications (Wu et al., 2010).
Drug Delivery Applications
- Drug Delivery via Metalla-Cages: A study by Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages using ligands like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, which is related to 1,3,5-Tri(3-pyridyl)-1,5-pentanoate. This research highlights the potential of such structures in drug delivery applications (Mattsson et al., 2010).
properties
IUPAC Name |
1,3,5-tripyridin-3-ylpentane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCWKXSMMCGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477655 | |
| Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
CAS RN |
94678-45-2 | |
| Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)
